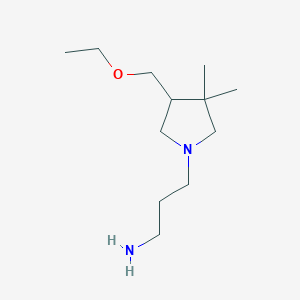

3-(4-(乙氧甲基)-3,3-二甲基吡咯烷-1-基)丙-1-胺

描述

Amines are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . They are classified according to the number of alkyl or aryl groups attached to the nitrogen atom . A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .

Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to one or more alkyl or aryl groups . The nitrogen atom in amines has a lone pair of electrons and three sigma bonds with hydrogen or carbon atoms .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . They can also participate in reactions with acids to form amine salts .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor . Amines can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .科学研究应用

芳基亚甲基衍生物和化学反应

Kamneva 等人(2018)的研究探索了 3H-呋喃-2-酮的芳基亚甲基衍生物与各种亲核试剂的反应,产生了广泛的化合物,包括酰胺、吡咯酮和苯并呋喃等。本研究证明了这些化合物合成化学的多功能性及其在创建药理活性分子中的潜在应用 (Kamneva、Anis'kova 和 Egorova,2018)。

生物质转化为呋喃衍生物

Chernyshev、Kravchenko 和 Ananikov(2017)回顾了植物生物质及其衍生物中 5-羟甲基糠醛 (HMF) 的合成,突出了这些化合物替代不可再生碳氢化合物来源的潜力。本研究强调了化学合成在开发可持续材料和能源中的重要性 (Chernyshev、Kravchenko 和 Ananikov,2017)。

食品中生物胺的分析方法

Önal(2007)回顾了测定食品中生物胺的分析方法,强调了它们因其潜在毒性和作为新鲜度和腐败指标的作用而具有重要性。本文突出了化学分析在确保食品安全和质量方面的相关性 (Önal,2007)。

鱼类中的生物胺和食品安全

Bulushi 等人(2009)讨论了生物胺在鱼类中的作用,重点关注它们对食物中毒、腐败和亚硝胺形成的影响。本综述说明了与天然存在的化合物相关的食品安全管理中的挑战 (Bulushi、Poole、Deeth 和 Dykes,2009)。

具有减少副作用的新型镇痛药

Urits 等人(2019)讨论了奥利西定(一种新型 μ-阿片受体激动剂)作为选择性激活受体通路如何导致有效止痛且副作用更少的一个例子。本研究代表了化学化合物开发在改善治疗结果中的应用 (Urits、Viswanath、Orhurhu、Gress、Charipova、Kaye 和 Ngo,2019)。

作用机制

Target of Action

Amines can interact with a variety of biological targets. They can act as neurotransmitters, interacting with receptors in the nervous system, or they can bind to other proteins and influence their function .

Mode of Action

The mode of action of amines depends on their specific structure and the target they interact with. Generally, amines can donate a proton (H+) because of the presence of a lone pair of electrons on the nitrogen atom, allowing them to participate in various chemical reactions .

Biochemical Pathways

Amines can be involved in a variety of biochemical pathways. For example, they can be synthesized from amino acids in a decarboxylation reaction. They can also be converted into other types of molecules, such as amides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .

Result of Action

The result of an amine’s action can vary depending on the specific target and the nature of the interaction. For example, if an amine acts as a neurotransmitter, it could result in a change in nerve impulse transmission .

Action Environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity .

安全和危害

未来方向

属性

IUPAC Name |

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-4-15-9-11-8-14(7-5-6-13)10-12(11,2)3/h11H,4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCOCINHBPCPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1(C)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

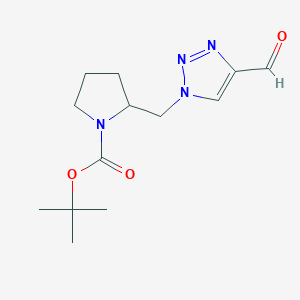

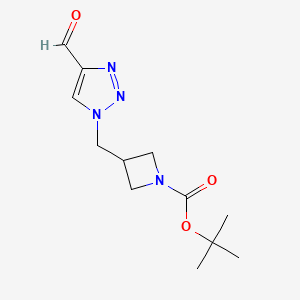

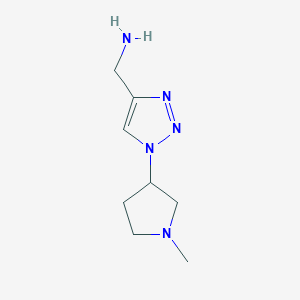

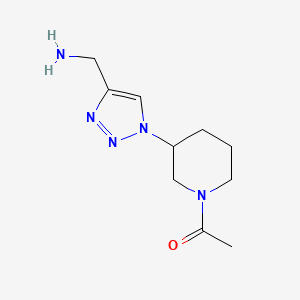

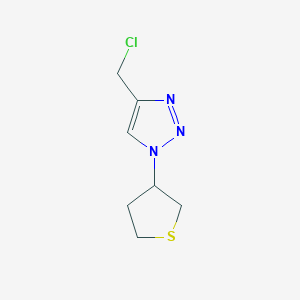

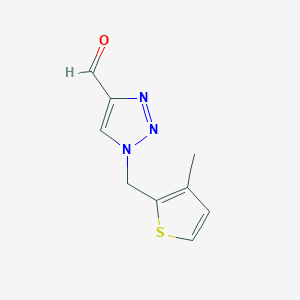

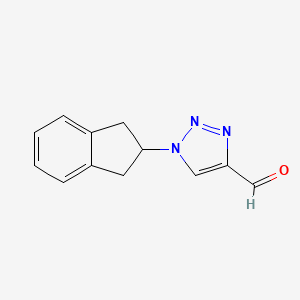

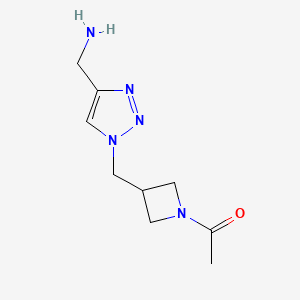

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。